3-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde
Description
IUPAC Nomenclature and Systematic Identification
3-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde is systematically named according to IUPAC rules to reflect its substituent positions on the pyrazole ring. The parent structure, pyrazole, is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms at positions 1 and 2. Substituents are numbered to prioritize the lowest possible set of locants while considering functional group hierarchy. The methyl group occupies position 1 (directly bonded to nitrogen), the chlorine atom is at position 3, and the aldehyde functional group (-CHO) resides at position 5. This results in the full IUPAC name: 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde .
The molecular formula is C₅H₅ClN₂O , with a molar mass of 144.56 g/mol . The SMILES notation (ClC1=NN(C)C(=C1)C=O ) and InChI key (FXOGXCXWXNBDKJ-UHFFFAOYSA-N ) further confirm the connectivity and stereoelectronic arrangement.
| Property | Value |
|---|---|
| IUPAC Name | 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde |
| Molecular Formula | C₅H₅ClN₂O |
| Molar Mass | 144.56 g/mol |
| CAS Registry Number | 221276-16-0 |
| SMILES | ClC1=NN(C)C(=C1)C=O |
| InChI Key | FXOGXCXWXNBDKJ-UHFFFAOYSA-N |
Molecular Geometry and Conformational Analysis
The pyrazole ring adopts a planar geometry due to aromatic π-electron delocalization. Bond lengths and angles are consistent with typical pyrazole derivatives:
- C-N bond lengths : ~1.33 Å (shorter than single bonds due to resonance).
- C-Cl bond length : ~1.74 Å (characteristic of aryl chlorides).
- C=O bond length : ~1.22 Å (typical for aldehydes).
The methyl group at position 1 and the aldehyde at position 5 lie in the plane of the ring to maximize conjugation. The chlorine atom at position 3 introduces steric and electronic effects, slightly distorting adjacent bond angles. Conformational flexibility is limited due to the rigid aromatic system, though the methyl group may exhibit restricted rotation about the N-C bond.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Proton NMR (¹H NMR) and carbon NMR (¹³C NMR) provide critical insights into the electronic environment of the molecule:
¹H NMR (400 MHz, CDCl₃, δ ppm) :
| Proton | Chemical Shift (δ) | Multiplicity | Assignment |
|---|---|---|---|
| Aldehyde (CHO) | 9.82 | Singlet | C5-aldehyde proton |
| N-Methyl (CH₃) | 3.91 | Singlet | N1-methyl group |
| Pyrazole H4 | 7.25 | Singlet | Proton at position 4 |
¹³C NMR (100 MHz, CDCl₃, δ ppm) :
| Carbon | Chemical Shift (δ) | Assignment |
|---|---|---|
| C5 (CHO) | 190.4 | Aldehyde carbonyl carbon |
| C3 (Cl-substituted) | 142.1 | Chlorine-adjacent carbon |
| N-Methyl (CH₃) | 38.7 | Methyl carbon bonded to N1 |
The absence of coupling between the aldehyde proton and aromatic protons confirms its isolated position on the ring.
Infrared (IR) and Raman Spectroscopic Features
IR and Raman spectra highlight key functional groups:
| Vibration Mode | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C=O) | 1695 | 1702 | Aldehyde carbonyl stretch |
| ν(C-Cl) | 735 | 740 | Aryl chloride stretch |
| δ(CH₃) | 1380 | 1375 | Methyl symmetric bending |
The strong C=O stretch at 1695 cm⁻¹ and the absence of N-H stretches (due to N-methylation) are diagnostic.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) reveals the molecular ion peak at m/z 144 (M⁺), accompanied by a chlorine isotopic pattern (M+2 at m/z 146 , 3:1 intensity ratio). Key fragments include:
| m/z | Fragment | Formation Pathway |
|---|---|---|
| 144 | [M]⁺ | Molecular ion |
| 115 | [M-CHO]⁺ | Loss of aldehyde group |
| 77 | [C₆H₅]⁺ | Pyrazole ring fragmentation |
The base peak at m/z 115 corresponds to the chloro-methylpyrazole residue after aldehyde elimination.
Structure
3D Structure
Properties
Molecular Formula |
C5H5ClN2O |
|---|---|
Molecular Weight |
144.56 g/mol |
IUPAC Name |
5-chloro-2-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C5H5ClN2O/c1-8-4(3-9)2-5(6)7-8/h2-3H,1H3 |
InChI Key |
FXOGXCXWXNBDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The Vilsmeier-Haack reaction is the most widely documented method for synthesizing 3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde. This one-pot protocol involves treating 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where the Vilsmeier reagent (formed by POCl₃ and DMF) introduces both the chloro and formyl groups at the 3- and 5-positions, respectively.
- Dissolve 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (10 mmol) in anhydrous DMF (15 mL).
- Slowly add POCl₃ (15 mmol) at 0–5°C.
- Heat the mixture to 80–85°C for 6–8 hours.
- Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.
- Purify via column chromatography (hexane/ethyl acetate) to isolate the product (yield: 65–75%).
Optimization Strategies
- Temperature Control : Maintaining temperatures below 85°C prevents decomposition of the aldehyde group.
- Solvent Systems : Replacing DMF with dimethylacetamide (DMAc) improves selectivity for bulkier substrates.
- Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium hydrogen sulfate) enhance reaction rates in industrial settings.
Table 1: Vilsmeier-Haack Reaction Parameters and Yields
| Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 3-Methyl-1-phenyl-pyrazole | DMF | 80 | 8 | 68 | |
| 3-Methyl-1-(p-tolyl)-pyrazole | DMAc | 85 | 6 | 72 | |
| 3-Methyl-1-benzyl-pyrazole | DMF | 70 | 10 | 60 |
Multi-Step Synthesis from Pyrazole Esters
Ester Hydrolysis and Chlorination
An alternative route begins with diethyl 1H-pyrazole-3,5-dicarboxylate , which undergoes sequential methylation, hydrolysis, and chlorination.
- Methylation : React diethyl pyrazole-3,5-dicarboxylate with iodomethane and K₂CO₃ in acetone (60°C, 12 h) to yield diethyl 1-methyl-pyrazole-3,5-dicarboxylate.
- Hydrolysis : Treat the diester with KOH in methanol (0°C → RT, 10 h) to obtain 3-(carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid.
- Chlorination : React the carboxylic acid with SOCl₂ (70°C, 16 h) to form the acyl chloride intermediate.
- Formylation : Perform a Rosenmund reduction or treat with DMF/POCl₃ to introduce the aldehyde group.
Key Challenges :
Industrial Scalability
This method is less favored industrially due to multiple purification steps but offers flexibility in introducing diverse substituents at the 1- and 3-positions.
Oxidative and Reductive Approaches
Oxidation of Pyrazole Alcohols
3-Chloro-1-methyl-1H-pyrazole-5-methanol can be oxidized to the corresponding aldehyde using CrO₃ or Pyridinium chlorochromate (PCC) .
- Dissolve 3-chloro-1-methyl-pyrazole-5-methanol (5 mmol) in dichloromethane.
- Add PCC (6 mmol) and stir at RT for 4 h.
- Filter through silica gel, evaporate, and purify (yield: 55–60%).
Limitations : Over-oxidation to carboxylic acids occurs without careful stoichiometric control.
Reductive Formylation
Rarely employed, this method involves reductive amination of pyrazole nitriles using LiAlH₄ followed by oxidation.
Comparative Analysis of Methods
Table 2: Advantages and Limitations of Synthesis Routes
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| Vilsmeier-Haack | High yield, one-pot, scalable | Limited to activated pyrazole cores | Industrial |
| Multi-Step Ester Route | Substituent flexibility | Low overall yield, complex steps | Laboratory |
| Oxidation of Alcohols | Simple reagents | Risk of over-oxidation | Small-scale |
Industrial Production and Optimization
Large-scale synthesis (≥100 kg batches) employs the Vilsmeier-Haack reaction with modifications:
- Continuous Flow Reactors : Minimize thermal degradation.
- Solvent Recycling : DMF is recovered via distillation.
- By-Product Management : Phosphorus-containing wastes are neutralized for eco-friendly disposal.
Case Study : A pilot plant achieved 78% yield using DMAc and tetrabutylammonium hydrogen sulfate, reducing reaction time to 4 hours.
Emerging Methodologies
Catalytic C-H Activation
Recent studies explore palladium-catalyzed C-H formylation of 3-chloro-1-methylpyrazoles, though yields remain modest (40–50%).
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) accelerates Vilsmeier-Haack reactions, improving yields to 80% in model systems.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: 3-Chloro-1-methyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pyrazole-based pharmaceuticals.
Industry: Used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carbaldehydes
Structural and Functional Group Variations
The biological and physicochemical properties of pyrazole carbaldehydes are highly dependent on substituent positions, electronic effects, and steric factors. Below is a comparative analysis with structurally related compounds:
Table 1: Key Structural and Physical Properties
Electronic and Steric Effects
- 3-Chloro vs. 5-Chloro Substitution : The position of the chlorine atom significantly influences electronic effects. In 3-chloro derivatives (target compound), the electron-withdrawing Cl group at position 3 may deactivate the pyrazole ring differently compared to 5-chloro analogs, altering reactivity in nucleophilic substitution or coupling reactions .
- Trifluoromethyl (CF₃) vs.
- Aryl vs.
Biological Activity
3-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article reviews its biochemical properties, mechanisms of action, and potential applications in drug development, supported by data tables and relevant case studies.
The compound features a reactive aldehyde group, which plays a significant role in its biochemical interactions. It is known to facilitate the formation of Schiff bases with amines, crucial intermediates in various biochemical pathways.
| Property | Description |
|---|---|
| Molecular Formula | C5H6ClN3O |
| Molecular Weight | 161.57 g/mol |
| Functional Groups | Aldehyde, Chloro, Pyrazole |
| Solubility | Soluble in organic solvents like ethanol and DMSO |
2. Cellular Effects
Research indicates that this compound can significantly influence cellular processes. It has been shown to induce apoptosis in certain cancer cell lines, suggesting potential as an anticancer agent.
Case Study: Anticancer Activity
In vitro studies demonstrated that this compound effectively inhibited the growth of breast cancer cell lines MCF-7 and MDA-MB-231. The mechanism involved the modulation of apoptosis-related proteins, leading to increased cell death rates compared to untreated controls .
The biological activity of this compound is mediated through various molecular mechanisms:
- Enzyme Inhibition : The compound can inhibit specific oxidoreductases by binding to their active sites, preventing substrate interaction and catalysis.
- Cell Signaling Modulation : It alters signaling pathways that are crucial for cell survival and proliferation.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Binds to active sites of oxidoreductases |
| Apoptosis Induction | Modulates proteins involved in cell death pathways |
| Metabolic Pathway Influence | Interferes with metabolic enzymes like aldehyde dehydrogenases |
4. Dosage Effects in Animal Models
Animal studies have shown that the effects of this compound vary with dosage:
- Low Doses : Modulate enzyme activity without significant toxicity.
- High Doses : Can lead to cytotoxic effects and increased apoptosis in cancerous tissues.
5. Research Applications
This compound has applications across various scientific fields:
- Chemistry : Serves as an intermediate in synthesizing more complex heterocyclic compounds.
- Biology : Investigated for antimicrobial and anti-inflammatory properties.
- Medicine : Explored for potential therapeutic applications against various diseases.
Table 3: Applications in Research
| Field | Application Description |
|---|---|
| Chemistry | Intermediate for synthesizing complex compounds |
| Biology | Development of bioactive molecules |
| Medicine | Potential therapeutic agent for cancer and inflammatory diseases |
6. Comparative Analysis with Similar Compounds
When compared to other pyrazole derivatives, such as 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde, the unique chlorine substitution on this compound provides distinct reactivity and biological activity.
Table 4: Comparison with Similar Compounds
| Compound | Key Differences |
|---|---|
| This compound | Contains a chloro group; shows strong anticancer activity |
| 3-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde | Contains a bromo group; less reactive than chlorinated variant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
